Ethyl (cyanomethoxy)acetate
Description
This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds such as 5-cyanomethoxy-2-thiouracil . Its synthesis involves reacting sodium hydride with ethyl (cyanomethoxy)acetate and ethyl formate in a dimethoxyethane (DME) solvent, followed by thiourea addition . The compound’s reactivity is attributed to its active methylene group and electron-withdrawing cyano substituent, enabling nucleophilic substitutions and cyclocondensation reactions.
Properties
CAS No. |
112333-59-2 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
ethyl 2-(cyanomethoxy)acetate |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(8)5-9-4-3-7/h2,4-5H2,1H3 |
InChI Key |
RUBHYEOIQWSTJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (cyanomethoxy)acetate can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide.
Fischer Esterification: This involves the esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.
Phase Transfer Catalysis: The reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer esterification or phase transfer catalysis due to their efficiency and scalability.
Chemical Reactions Analysis
Ethyl (cyanomethoxy)acetate undergoes various types of chemical reactions:
Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition due to its acidic methylene group.
Hydrogenation: The nitrile group can be hydrogenated to form β-amino acids.
Nucleophilic Attack: The nitrile group can undergo nucleophilic attack, leading to the formation of various heterocycles.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves a base such as piperidine or pyridine.
Michael Addition: Requires a base like sodium ethoxide.
Hydrogenation: Utilizes hydrogen gas and a metal catalyst such as palladium on carbon.
Major Products
Knoevenagel Condensation: Produces α,β-unsaturated nitriles.
Michael Addition: Yields substituted nitriles.
Hydrogenation: Forms β-amino acids.
Scientific Research Applications
Ethyl (cyanomethoxy)acetate is used in various scientific research applications:
Chemistry: As a building block for the synthesis of heterocycles and other complex molecules.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl (cyanomethoxy)acetate involves its reactivity at the nitrile and ester functional groups. The nitrile group can undergo nucleophilic attack, leading to the formation of various intermediates that can further react to form complex molecules. The ester group can participate in condensation reactions, contributing to the synthesis of α,β-unsaturated compounds .
Comparison with Similar Compounds
Ethyl Cyanoacetate (CAS 105-56-6)
- Structure : NCCH₂COOCH₂CH₃.
- Properties: Boiling point ~206–208°C, insoluble in water but miscible in ethanol and ether .
- Synthesis: Produced via esterification of cyanoacetic acid with ethanol using silicotungstic/p-toluenesulfonic acid catalysts .
- Applications : Key intermediate in pharmaceuticals (e.g., sulfonylurea herbicides) and dyes .
Methyl Cyanoacetate (CAS 105-34-0)
Ethyl Acetamidocyanoacetate (CAS 42466-67-1)
Thioester Analogs (e.g., Ethyl 2-((4-chlorobenzoyl)thio)acetate)
- Structure : Replaces oxygen with sulfur in the ester group.
- Reactivity: Enhanced electrophilicity due to sulfur’s polarizability; used as enzyme inhibitors in venom studies .
Physicochemical Properties and Reactivity Trends
This compound
Ethyl Cyanoacetate
Chromone-Linked Esters (e.g., Ethyl 2-((6-substituted chromenyl)oxy)acetate)
- Reactivity : Ethyl ester groups facilitate conjugation with chromone moieties for bioactivity studies (e.g., antimicrobial agents) .
Key Research Findings
- Thioester Analogs: Showed inhibitory effects on snake venom enzymes, highlighting sulfur’s role in enhancing binding affinity .
- Ethyl Cyanoacetate: Optimized synthesis achieved 99% yield using mixed catalysts, emphasizing cost-effective industrial production .
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